![molecular formula C7H5N3O2 B2819660 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid CAS No. 1895027-47-0](/img/structure/B2819660.png)
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid
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Overview
Description
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound . It has a molecular weight of 163.14 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A common method includes the reaction of 5-aminopyrrolo[2,3-b]pyrazine with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine, which is then converted to 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid through acid hydrolysis .Molecular Structure Analysis
The molecular structure of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid consists of a pyrrole ring and a pyrazine ring . The InChI code for the compound is 1S/C7H5N3O2/c11-7(12)5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9)(H,11,12) .Physical And Chemical Properties Analysis
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 163.14 . The compound is soluble in common polar solvents such as chloroform, dimethyl sulfoxide, and dichloromethane .Scientific Research Applications
Antimicrobial Activity
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid derivatives have shown significant antimicrobial activity . They have been found to be effective against a variety of bacterial and fungal pathogens, making them potential candidates for the development of new antimicrobial drugs .
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . This suggests that they could be used in the treatment of diseases characterized by inflammation, such as arthritis or asthma .
Antiviral Activity
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid derivatives have exhibited antiviral activities . This makes them potential candidates for the development of new antiviral drugs .
Antioxidant Activity
These compounds have shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antitumor Activity
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid derivatives have demonstrated antitumor properties . This suggests that they could be used in the treatment of various types of cancer .
Kinase Inhibitory Activity
These compounds have shown more activity on kinase inhibition . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Because phosphorylation of a protein changes its function, the kinase activity of a protein plays a crucial role in a multitude of cellular processes .
Drug Discovery Research
The pyrrolopyrazine structure, which includes 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, is an attractive scaffold for drug discovery research . This means that these compounds could be used as a starting point for the development of new drugs .
JAK3 Inhibition
A novel series of ATP-competitive Janus kinase 3 (JAK3) inhibitors based on the 5H-pyrrolo [2,3-b]pyrazine scaffold have been discovered . JAK3 is an enzyme that in humans is encoded by the JAK3 gene. It is involved in signaling pathways for the development and function of immune cells .
Future Directions
Pyrrolopyrazine derivatives, including 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, are considered attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTXKOZTZRZXBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(N=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid | |
CAS RN |
1895027-47-0 |
Source
|
Record name | 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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